3,5-Dichloro-4-fluorobenzylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-fluorobenzylamine” consists of a benzene ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a benzylamine group .
Physical And Chemical Properties Analysis
“3,5-Dichloro-4-fluorobenzylamine” is a solid crystalline substance . It has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges .
Scientific Research Applications
Intermolecular Interactions in Derivatives
Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and intermolecular interactions. This study provides insights into how 3,5-Dichloro-4-fluorobenzylamine might be analyzed for its structural and interactional properties in various solvated forms and how these properties could influence its biological activity and stability (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Supramolecular Assemblies
Wang et al. (2015) explored the self-assembly of 4-fluorobenzylamine with halide ions and metal chloride, utilizing strong hydrogen bonds and weak intermolecular interactions to form diverse supramolecular architectures. This research could hint at potential applications of 3,5-Dichloro-4-fluorobenzylamine in designing new materials with specific properties through self-assembly mechanisms (Wang, Ding, Li, & Huang, 2015).
Fluorine Labeling of Proteins
Garg, Garg, and Zalutsky (1991) reported a new method for labeling proteins with the positron-emitting nuclide 18F, utilizing 4-[18F]-fluorobenzylamine. This technique, which involves coupling to intact antibodies and their fragments, might provide a framework for considering how 3,5-Dichloro-4-fluorobenzylamine could be used in radiolabeling and imaging studies to enhance the detection and diagnosis of various diseases (Garg, Garg, & Zalutsky, 1991).
Synthesis and Chemical Reactions
Kassaee et al. (2004) synthesized N-Methylbenzylammonium fluorochromate(VI) by adding N-methylbenzylamine to an aqueous solution of CrO3 and HF, showcasing the compound's selectivity in oxidizing aryl alcohols to aldehydes and ketones. This research may provide insight into the chemical reactivity of 3,5-Dichloro-4-fluorobenzylamine and its potential applications in selective oxidation reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).
Safety And Hazards
properties
IUPAC Name |
(3,5-dichloro-4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNNKXGFKTWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-4-fluorophenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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